三(二甲基氨基)硅烷

描述

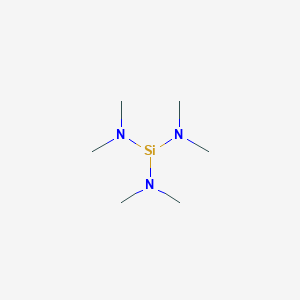

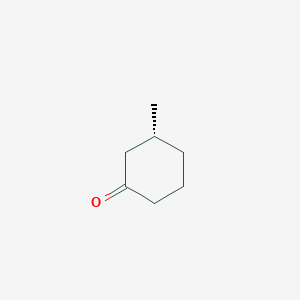

Tris(dimethylamino)silane is an organosilicon compound with the chemical formula [(CH₃)₂N]₃SiH. It is known for its high volatility and thermal stability, making it a valuable precursor in various chemical processes, particularly in the deposition of silicon-containing thin films. This compound is widely used in the semiconductor industry and other high-tech applications due to its unique properties.

科学研究应用

Tris(dimethylamino)silane has numerous applications in scientific research:

准备方法

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)silane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The reaction typically proceeds as follows:

- In a reactor under an inert atmosphere, dimethylamine and a hydrocarbon solvent are added.

- An organic lithium compound is introduced to form the lithium salt of dimethylamine.

- Trichlorosilane is then added to the mixture.

- The reaction mixture is distilled to obtain tris(dimethylamino)silane .

Industrial Production Methods: In industrial settings, the production of tris(dimethylamino)silane often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the compound meets the stringent requirements of electronic-grade materials .

化学反应分析

Types of Reactions: Tris(dimethylamino)silane undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used to replace the dimethylamino groups, depending on the desired product.

Major Products:

作用机制

The mechanism of action of tris(dimethylamino)silane primarily involves its role as a precursor in chemical vapor deposition (CVD) and ALD processes. During these processes, the compound undergoes surface reactions that lead to the formation of thin films. The molecular targets include the reactive sites on the substrate surface, where the compound’s ligands interact and facilitate the deposition of silicon-containing layers .

相似化合物的比较

- Diisopropylaminosilane (DIPAS)

- Bis(diethylamino)silane (BDEAS)

- Tetrakis(dimethylamido)titanium (IV)

Comparison:

- Volatility and Thermal Stability: Tris(dimethylamino)silane exhibits higher volatility and thermal stability compared to some of its analogs, making it more suitable for certain high-temperature applications .

- Reactivity: While compounds like bis(diethylamino)silane may show lower energy barriers in certain reactions, tris(dimethylamino)silane is preferred for its balanced reactivity and stability .

- Applications: Tris(dimethylamino)silane is particularly favored in the semiconductor industry for its efficiency in forming high-quality silicon dioxide films .

属性

InChI |

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKRMUMWJFNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884786 | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-89-7 | |

| Record name | Tris(dimethylamino)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TDMAS exhibits a strong affinity for hydroxyl (OH) groups on silicon surfaces. During ALD, TDMAS molecules preferentially adsorb onto these OH sites, leading to the formation of Si-O-Si bonds and the release of dimethylamine (DMA) as a byproduct. [, , , ] This self-limiting reaction allows for precise control over film thickness. [, , , , , ]

A: While TDMAS readily reacts with OH groups, the complete removal of hydroaminocarbon byproducts can be challenging. These byproducts may lead to impurities in the deposited film. Research suggests that ozone treatment effectively removes these byproducts, and subsequent water vapor treatment regenerates the OH sites for further TDMAS adsorption. [, , , ]

ANone: TDMAS has the molecular formula C6H19N3Si and a molecular weight of 177.34 g/mol.

A: Yes, TDMAS has been characterized using various spectroscopic techniques, including Fourier transform infrared absorption spectroscopy (IRAS), X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR). These techniques provide information on the vibrational modes, elemental composition, and chemical environment of atoms within the TDMAS molecule. [, , , , , ]

A: TDMAS enables silicon oxide deposition at temperatures as low as 150 °C. [, , , ] This is particularly advantageous for applications involving temperature-sensitive substrates, such as flexible electronics. []

A: Studies reveal a correlation between the growth rate of ALD-SiO2 films using TDMAS and the electronegativity difference of the metal-oxide underlayer. As the electronegativity difference increases, so does the growth rate. This observation suggests that the negative charge concentration on oxygen atoms in the underlayer influences the adsorption and reaction kinetics of TDMAS. []

A: Research indicates that the decomposition of TDMAS on hot tungsten and tantalum surfaces is a catalytic process. [] The activation energies for the formation of decomposition products are significantly lower on these surfaces compared to gas-phase calculations, suggesting surface-catalyzed reactions.

A: The primary products observed during the catalytic decomposition of TDMAS on hot tungsten and tantalum are methyl radicals and N-methyl methyleneimine (NMMI). []

A: Ab initio calculations, particularly at the CCSD(T) level of theory, have been used to elucidate the decomposition pathways of TDMAS and bis(dimethylamino)silane (BDMAS). [, ] These calculations provide insights into the energetics of bond dissociation, transition state structures, and the relative stability of different decomposition products.

A: Yes, density functional theory (DFT) calculations have been employed to study the adsorption and reaction mechanisms of TDMAS on various surfaces, including hydroxylated SiO2 and WO3. [, , ] These studies offer insights into the atomistic details of TDMAS adsorption, bond formation, and the nature of surface intermediates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)